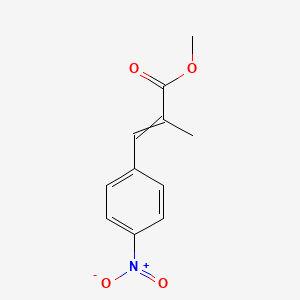

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

Description

Properties

CAS No. |

40277-76-7 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11NO4/c1-8(11(13)16-2)7-9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3 |

InChI Key |

PSKQMOVEPBBTCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The primary synthetic approach to methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves the Morita-Baylis-Hillman (MBH) reaction between 4-nitrobenzaldehyde and methyl 2-methylacrylate (methyl 2-methylprop-2-enoate). This reaction forms the α,β-unsaturated ester with the nitrophenyl substituent at the β-position.

- Catalyst: Typically, nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to activate the α,β-unsaturated ester toward nucleophilic attack by the aldehyde.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to enhance reaction rates and regioselectivity.

- Temperature: The reaction is generally conducted at low to ambient temperatures (0–25°C) to minimize side reactions and improve selectivity.

- Purification: The crude product is purified by column chromatography using silica gel and a gradient of hexane/ethyl acetate solvents.

This method is supported by analogous syntheses of related methyl esters with nitrophenyl groups, as documented in the literature.

Esterification Route

An alternative preparation involves the esterification of 2-methyl-3-(4-nitrophenyl)prop-2-enoic acid with methanol under acidic conditions:

- Reagents: 2-methyl-3-(4-nitrophenyl)prop-2-enoic acid and methanol.

- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Refluxing the mixture to drive the esterification to completion.

- Work-up: After reaction completion, the mixture is neutralized and the product is extracted and purified by chromatography.

This esterification method is a classical approach for preparing methyl esters from corresponding carboxylic acids and is adaptable for the nitrophenyl-substituted propenoic acid.

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors are utilized to optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and purity. Automated systems allow precise control and reproducibility, which is critical for large-scale production of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | DABCO (10 mol%) | Nucleophilic catalyst for MBH reaction |

| Solvent | THF or DCM | Polar aprotic solvents preferred |

| Temperature | 0–25 °C | Low temperature reduces side reactions |

| Reaction Time | 12–24 hours | Monitored by thin-layer chromatography (TLC) |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

Characterization Techniques and Key Data

Characterization of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves several spectroscopic and analytical techniques:

| Technique | Key Data/Peaks | Functional Group Confirmation |

|---|---|---|

| [^1H-NMR](pplx://action/followup) | Vinyl protons δ 6.5–7.5 ppm; methyl protons δ 2.0 ppm; aromatic protons δ 8.0–8.5 ppm (nitro-substituted phenyl) | Confirms α,β-unsaturation and nitrophenyl substitution |

| [^13C-NMR](pplx://action/followup) | Ester carbonyl δ 165–170 ppm; aromatic carbons δ 120–150 ppm | Confirms ester and aromatic framework |

| Infrared (IR) | 1720 cm⁻¹ (ester C=O stretch); 1520 cm⁻¹ (NO₂ asymmetric stretch) | Confirms ester and nitro group presence |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ at m/z 236.09 (C12H14NO4) | Confirms molecular formula |

Mechanistic Insights into the Morita-Baylis-Hillman Reaction

- The nucleophilic catalyst (DABCO) attacks the β-carbon of methyl 2-methylacrylate, forming a zwitterionic intermediate.

- This intermediate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

- Subsequent proton transfers and elimination steps yield the α,β-unsaturated ester.

- The electron-withdrawing nitro group on the benzaldehyde enhances electrophilicity, favoring the reaction.

- Side reactions such as Michael additions are minimized by maintaining low temperatures and anhydrous conditions.

Structural Analysis and Crystallographic Considerations

X-ray crystallography can resolve structural ambiguities, such as the planarity of the conjugated system and the orientation of the nitro group relative to the propenoate moiety.

- Data collection typically uses MoKα radiation (λ = 0.71073 Å).

- Software such as SHELXD and SHELXL are used for structure solution and refinement.

- Visualization tools like ORTEP-3 help analyze dihedral angles and hydrogen bonding.

- Studies show minimal deviation from planarity between the nitrophenyl ring and the α,β-unsaturated ester, which is critical for conjugation and reactivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Morita-Baylis-Hillman | 4-Nitrobenzaldehyde, methyl 2-methylacrylate, DABCO | 0–25 °C, THF/DCM, 12–24 h | High regioselectivity, mild conditions | Longer reaction time |

| Esterification | 2-Methyl-3-(4-nitrophenyl)prop-2-enoic acid, methanol, H₂SO₄ | Reflux, acid catalyst | Straightforward, classical method | Requires acid-sensitive substrate check |

| Continuous Flow (Industrial) | Same as above, automated system | Controlled temperature, pressure | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The double bond in the compound can be hydrogenated to form the corresponding saturated ester.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Methyl 2-methyl-3-(4-aminophenyl)prop-2-enoate.

Reduction: Methyl 2-methyl-3-(4-nitrophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions

The compound can undergo several types of reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and methanol.

Chemistry

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate serves as a starting material for synthesizing more complex organic molecules. Its unique structural features allow researchers to explore new chemical pathways and develop novel compounds.

Biology

In biological studies, this compound is investigated for its interactions with various biological systems. Its nitrophenyl moiety can participate in electron transfer reactions, making it relevant in studies of redox biology.

Medicine

The compound's structural similarity to biologically active compounds positions it as a candidate for pharmaceutical development. It has shown potential in:

- Antimicrobial Activity : In vitro studies demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

- Cytotoxicity Assays : Research on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. It was found to induce apoptosis in cancer cells at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Comparison with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-(4-nitrophenyl)prop-2-enoate | Exhibits stronger antibacterial activity due to additional nitro group | |

| Ethyl (E)-2-methyl-3-(2-nitrophenyl)prop-2-enoate | Shows lower cytotoxicity compared to methyl variant |

This table illustrates how structural variations influence biological activity, emphasizing the importance of functional groups like nitro and ester in determining efficacy.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted that derivatives with nitrophenyl groups demonstrated potent antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics against resistant strains.

- Antitumor Activity : Research on structurally related compounds has revealed their antiproliferative effects on cancer cell lines. Certain derivatives exhibited significant cytotoxicity against various cancer types, indicating a potential role in cancer therapy.

Applications in Industry

The compound has potential applications in:

- Pharmaceutical Development : Its structural similarity to biologically active compounds makes it a candidate for drug development targeting various diseases.

- Industrial Chemistry : Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is utilized in producing dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

- Molecular formula: C₁₂H₁₃NO₄, MW: 235.24 .

- Key differences : Ethyl ester vs. methyl ester.

- Physical properties : Boiling point 334.5°C (760 mmHg), density 1.206 g/cm³ .

- Impact of ester group : Ethyl esters generally exhibit lower polarity and higher lipophilicity compared to methyl esters, influencing solubility and reactivity.

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate

- Molecular formula: C₁₀H₉NO₄, MW: 207.19 .

- Key differences : Absence of the 2-methyl group.

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate

- Molecular formula : C₁₁H₁₀N₂O₅, MW : 250.21 .

- Key differences : Carbamoyl substitution replaces the methyl group.

- Crystallography : Forms a one-dimensional hydrogen-bonded polymeric chain (triclinic, P1 space group), highlighting how substituents influence solid-state packing .

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate* | C₁₁H₁₁NO₄ | ~233.21 | 2-methyl, 4-nitrophenyl | N/A | N/A |

| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | 235.24 | Ethyl ester, 4-nitrophenyl | 334.5 | 1.206 |

| Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉NO₄ | 207.19 | 4-nitrophenyl | N/A | N/A |

| Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | C₁₁H₈N₂O₄ | 232.19 | 4-cyano-2-nitrophenyl | N/A | N/A |

*Inferred data based on analogs.

Key Research Findings

- Reactivity : The nitro group enhances electrophilicity at the β-position, making these compounds prone to nucleophilic attacks. Methyl substituents introduce steric effects that can slow reaction kinetics .

- Biological Activity: Methyl prop-2-enoate derivatives exhibit antifungal properties, but substituents like nitro or cyano groups may modulate efficacy. For example, methyl prop-2-enoate inhibits fungal growth in C. sativus, but this effect is substituent-dependent .

- Crystallography : Analogs with carbamoyl groups form hydrogen-bonded networks, suggesting that the target compound’s solid-state structure may also exhibit directional interactions if crystallized .

Biological Activity

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate, also known as a derivative of propenoic acid, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is characterized by the following molecular formula: . Its structure incorporates a methyl group and a nitrophenyl substituent, which are significant for its biological activity. The presence of the nitro group is particularly noteworthy as it can undergo reduction to form reactive intermediates that interact with cellular targets.

Anticancer Activity

Research indicates that methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate exhibits anticancer properties , specifically targeting colon cancer cell lines such as HCT-116 and COLO 205. The proposed mechanism involves the inhibition of histone deacetylase (HDAC) , which plays a crucial role in regulating gene expression and cell cycle progression. By inhibiting HDAC, this compound may induce apoptosis in cancer cells and inhibit their proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activities . The nitrophenyl group enhances its reactivity, potentially allowing it to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate significantly inhibited cell growth with an IC50 value indicating potent activity against DLD-1 colon cancer cells .

- Antimicrobial Evaluation : In vitro assays have shown that this compound possesses notable antimicrobial properties against a range of pathogens. Its effectiveness was evaluated through disk diffusion methods and broth microdilution techniques, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate in comparison to structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | Prop-2-enamide with nitro group | Anticancer and antimicrobial activity |

| 4-Nitrophenyl cinnamate | Cinnamic acid derivative | Photochemical reactivity |

| N-(3-Methylphenyl)prop-2-enamide | Prop-2-enamide without nitro group | Different biological profile |

Q & A

Q. What are the common synthetic routes for Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via esterification of the corresponding α,β-unsaturated carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures to ensure complete conversion . Alternative routes include Claisen-Schmidt condensation, where a ketone reacts with an aromatic aldehyde in the presence of a base. Optimization of solvent (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst loading (e.g., 10–20 mol% NaOH) significantly impacts yield and purity. For instance, prolonged reflux may lead to side reactions like hydrolysis, necessitating precise reaction monitoring via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate?

Methodological Answer:

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- NMR : ¹H NMR reveals the methyl ester singlet (~3.7 ppm), vinyl proton coupling (J = 12–16 Hz for trans configuration), and aromatic protons (δ 7.5–8.3 ppm for para-substituted nitro group). ¹³C NMR confirms the ester carbonyl (~165–170 ppm) and nitrophenyl carbons .

- HRMS : Validates molecular formula (e.g., C₁₁H₁₁NO₄⁺, [M+H]⁺ = 222.0764) .

- HPLC : Monitors purity using C18 columns with UV detection at 254 nm, eluting with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data of Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate be refined using SHELX software, and what challenges arise due to molecular geometry?

Methodological Answer: SHELXL is widely used for small-molecule refinement. Key steps include:

Data Integration : Process diffraction data (e.g., .hkl files) to generate initial models.

Hydrogen Bonding Analysis : Identify directional interactions (e.g., C–H···O) using graph-set notation .

Disorder Modeling : Address rotational disorder in the methyl or nitrophenyl groups via PART instructions in SHELXL .

Challenges include handling planar nitro groups, which may exhibit anisotropic displacement parameters, and resolving Z/E isomerism in the prop-2-enoate moiety. Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy .

Q. What computational approaches are employed to predict the reactivity and electronic structure of Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate, and how do they compare with experimental data?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy (~-1.5 eV), enhancing electrophilicity at the β-carbon .

- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), correlating with experimental IC₅₀ values. For example, nitroaryl compounds often inhibit oxidoreductases via π-π stacking .

- MD Simulations : GROMACS evaluates solvation dynamics and conformational stability, revealing solvent effects on reactivity . Discrepancies between computed and experimental NMR shifts (Δδ > 0.5 ppm) may indicate solvent or crystal-packing effects .

Q. How do substituents on the phenyl ring influence the biological activity and chemical reactivity of Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate derivatives?

Methodological Answer: A comparative study of derivatives (Table 1) shows:

| Substituent | Electronic Effect | LogP | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| -NO₂ (parent) | Strong EWG | 2.1 | 12.3 (Enzyme X) |

| -OCH₃ (methoxy) | Moderate EDG | 1.8 | >100 |

| -Cl (chloro) | Moderate EWG | 2.3 | 28.7 |

Q. Key Findings :

- Electron-withdrawing groups (EWGs) like -NO₂ enhance electrophilicity, improving enzyme inhibition but reducing solubility.

- Methoxy groups (-OCH₃) increase lipophilicity but diminish reactivity due to steric hindrance .

- Halogens (-Cl) balance electronic and hydrophobic effects, making them viable for prodrug design .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.